(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a fluorophenyl group, a methoxy-nitrophenyl group, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenyl)thiazole.
Aldol Condensation: The next step involves the aldol condensation of 2-(4-fluorophenyl)thiazole with 4-methoxy-3-nitrobenzaldehyde in the presence of a base like sodium hydroxide. This reaction forms the this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Major Products
Oxidation: Products include 4-methoxy-3-nitrobenzoic acid or 4-methoxy-3-nitrobenzaldehyde.
Reduction: The major product is 4-methoxy-3-aminophenyl derivative.
Substitution: Products vary depending on the nucleophile used, such as 4-methoxy-3-nitrophenyl derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and nitrophenyl group are known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
- (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
- (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHOOVSPGDROOJ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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